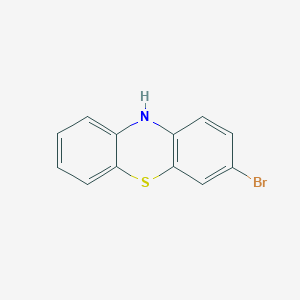

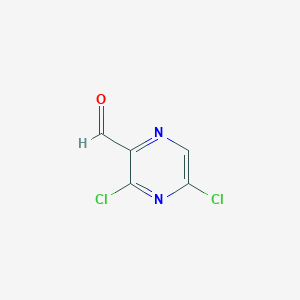

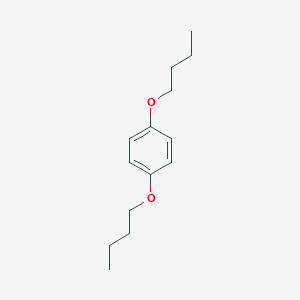

![molecular formula C44H32Cl2P2Ru B152572 Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) CAS No. 132071-87-5](/img/structure/B152572.png)

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

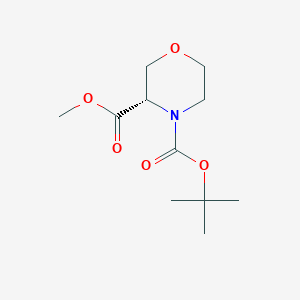

“Dichloro [®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphathyl] ruthenium(II)” is an enantioselective catalyst used for the asymmetric hydrogenation of α,β-unsaturated olefins and the asymmetric reduction of carbonyl groups, such as β-ketoesters .

Chemical Reactions Analysis

This compound is used as a catalyst in the asymmetric hydrogenation of α,β-unsaturated olefins. It is also an efficient catalyst for the asymmetric reduction of carbonyl groups, such as β-ketoesters .Physical And Chemical Properties Analysis

“Dichloro [®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphathyl] ruthenium(II)” appears as an orange powder. It has a melting point of >300 ºC and a boiling point of 724.3°C at 760 mmHg. It is slightly soluble in benzene and dichloromethane when heated .Aplicaciones Científicas De Investigación

Hydrosilylation Catalyst

“Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II)” is used as a hydrosilylation catalyst . Hydrosilylation is a process that involves the addition of silicon-hydrogen bonds to unsaturated bonds, such as carbon-carbon double bonds. This application is particularly important in the synthesis of silicon-based polymers and materials .

Pharmaceutical Intermediate

This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. These intermediates undergo further molecular changes and processing before becoming an active pharmaceutical ingredient .

Synthesis of Organometallic Complexes

“Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II)” is used as a starting material for the synthesis of organometallic complexes . Organometallic complexes have applications in a wide range of areas, including catalysis, materials science, and pharmaceuticals .

Biological Applications

Ruthenium metal-based complexes and Schiff base ligands are rapidly becoming conventionally considered for biological applications . These applications include antioxidant, anticancer, and antimicrobial activities .

Catalysis

Ruthenium complexes, including “Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II)”, are used in catalysis . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .

Pigments for Dyes

Ruthenium complexes are used as pigments for dyes . These dyes have applications in a variety of industries, including textiles, plastics, and printing .

Mecanismo De Acción

Target of Action

It’s known that this compound is a catalyst used in various organic chemical reactions .

Mode of Action

As a catalyst, Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II) facilitates chemical reactions without being consumed in the process. It interacts with its targets by lowering the activation energy of the reaction, enabling the reaction to proceed more efficiently .

Biochemical Pathways

The specific biochemical pathways affected by Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II) depend on the particular reaction it is catalyzing. For instance, it’s known to catalyze the hydrogenation of silanes , and the activation of aromatic amines and nitrogen-containing heterocycles through C-H bond activation .

Result of Action

The result of Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium (II)'s action is the facilitation of chemical reactions. It enables these reactions to occur more efficiently, often leading to higher yields or more selective outcomes .

Propiedades

IUPAC Name |

dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKBVMDAGDTOQB-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32Cl2P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) | |

CAS RN |

132071-87-5, 134524-84-8 |

Source

|

| Record name | (R)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dichlororuthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]dichlororuthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

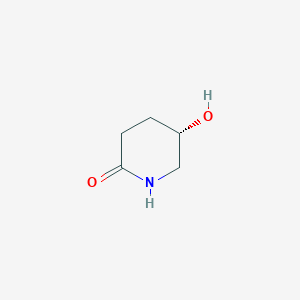

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)